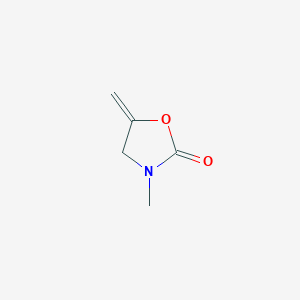
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from propanoic acid and 2-pentyn-1-ol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is notable for its unique structure, which includes a triple bond in the pentynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-pentynyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-pentyn-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2,2-dimethylpropanoic acid+2-pentyn-1-olacid catalystpropanoic acid, 2,2-dimethyl-, 2-pentynyl ester+water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Reduction: The triple bond in the pentynyl group can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Hydrolysis: 2,2-dimethylpropanoic acid and 2-pentyn-1-ol.
Reduction: 2,2-dimethylpropanoic acid, 2-pentenyl ester or 2,2-dimethylpropanoic acid, 2-pentyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and alkyne functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavorings due to its unique scent profile.
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-pentynyl ester depends on its specific application. In biological systems, esters can be hydrolyzed by esterases to release the parent acid and alcohol, which can then exert their effects. The triple bond in the pentynyl group can also participate in various biochemical reactions, potentially interacting with enzymes and other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester:
Propanoic acid, 2,2-dimethyl-, propyl ester:
Propanoic acid, 2,2-dimethyl-, pentyl ester:
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester is unique due to the presence of the triple bond in the pentynyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts. The alkyne functionality can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
118006-67-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
pent-2-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16O2/c1-5-6-7-8-12-9(11)10(2,3)4/h5,8H2,1-4H3 |
Clé InChI |
HLGTWBLWEISASB-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


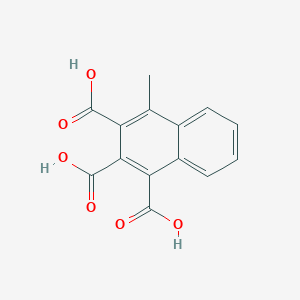
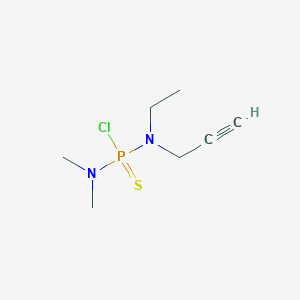

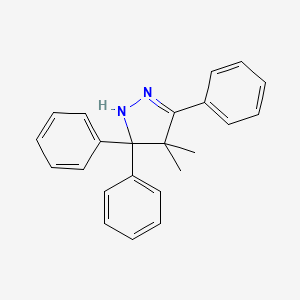
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
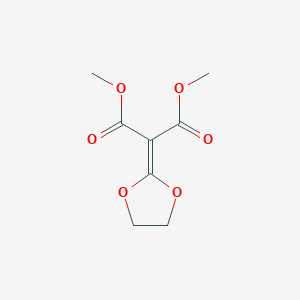
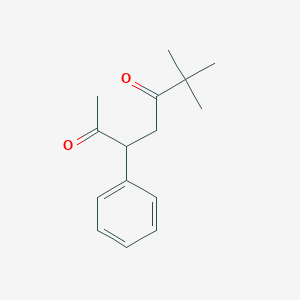

![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)


